molecular formula C8H8ClNO3 B1302047 6-Chloro-3,4-dimethyl-2-nitrophenol CAS No. 74098-29-6

6-Chloro-3,4-dimethyl-2-nitrophenol

Cat. No.: B1302047
CAS No.: 74098-29-6
M. Wt: 201.61 g/mol
InChI Key: LMTRWXYYWXXVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H8ClNO3. It is a chlorinated nitrophenol derivative, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol typically involves the nitration of 6-chloro-3,4-dimethylphenol. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the formation of by-products and to ensure the selective nitration of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dimethyl-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 6-Chloro-3,4-dimethyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives of this compound.

Scientific Research Applications

6-Chloro-3,4-dimethyl-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound has been studied for its potential antimicrobial properties. It is used in the development of new antimicrobial agents and disinfectants.

    Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dimethyl-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Similar structure but with different substitution pattern.

    2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group.

    2-Chloro-3-nitrophenol: Similar but lacks the methyl groups.

Uniqueness

6-Chloro-3,4-dimethyl-2-nitrophenol is unique due to the presence of both methyl groups and a chlorine atom on the phenol ring, which influences its reactivity and biological activity. The specific substitution pattern enhances its potential as an intermediate in organic synthesis and its effectiveness in antimicrobial applications.

Properties

IUPAC Name

6-chloro-3,4-dimethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTRWXYYWXXVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370908
Record name 6-chloro-3,4-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74098-29-6
Record name 6-chloro-3,4-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.